

Benzenemethanaminium, N,N,N-triethyl- chloride physical properties

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Compound of Interest

Compound Name: *Benzenemethanaminium, N,N,N-triethyl-*

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An In-depth Technical Guide on the Physical Properties of **Benzenemethanaminium, N,N,N-triethyl-**, chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanaminium, N,N,N-triethyl-, chloride, commonly known as Benzyltriethylammonium chloride (BTEAC or TEBA), is a quaternary ammonium salt. It is widely utilized in organic synthesis as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[1][2][3] Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a lipophilic benzyl group, allows it to shuttle anions from an aqueous phase to an organic phase, thereby accelerating reaction rates and improving yields.[4][5][6] This technical guide provides a comprehensive overview of the core physical properties of Benzyltriethylammonium chloride, details experimental protocols for their determination, and visualizes its catalytic mechanism.

Physical and Chemical Properties

Benzyltriethylammonium chloride is a white to light yellow crystalline powder.[7] It is hygroscopic and stable under normal conditions, though it is incompatible with strong oxidizing agents.[7]

Data Presentation

The quantitative physical properties of **Benzenemethanaminium, N,N,N-triethyl-**, chloride are summarized in the table below. Data has been compiled from various sources to provide a comprehensive overview.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₂ ClN	[4]
Molecular Weight	227.77 g/mol	[4][8][9]
Melting Point	185 - 192 °C (with decomposition)	[4][5][7][10][11]
Boiling Point	366.11 °C (rough estimate)	[4][12]
Density	1.08 g/mL at 25 °C	[4][12]
Bulk Density	700 kg/m ³	[6][10]
Solubility in Water	630 - 700 g/L at 20 °C	[6][10][12]
Refractive Index	n _{20/D} 1.479	[4][12]
Flash Point	> 275 °C (> 527 °F) - closed cup	[5][6]
Autoignition Temperature	300 °C	[6][10]
pH	6.0 - 8.0 (100 g/L in H ₂ O at 20 °C)	[6][10]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. Therefore, the following sections describe standardized methodologies appropriate for a compound of this nature.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard technique for this determination.[\[13\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **Benzenemethanaminium, N,N,N-triethyl-**, chloride is finely ground using a mortar and pestle. The open end of a capillary tube is jabbed into the powder to pack a small amount of the sample into the tube, which is then tapped gently to compact the solid to a height of 2-3 mm.[\[14\]](#)
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures. For a pure substance, this range is typically narrow.[\[8\]](#)

Solubility Determination

The solubility of **Benzenemethanaminium, N,N,N-triethyl-**, chloride in water can be determined using a standard shake-flask method.

Apparatus:

- Analytical balance

- Volumetric flasks
- Conical flasks with stoppers
- Magnetic stirrer and stir bars
- Temperature-controlled water bath or incubator
- Centrifuge
- Spectrophotometer or other suitable analytical instrument

Procedure:

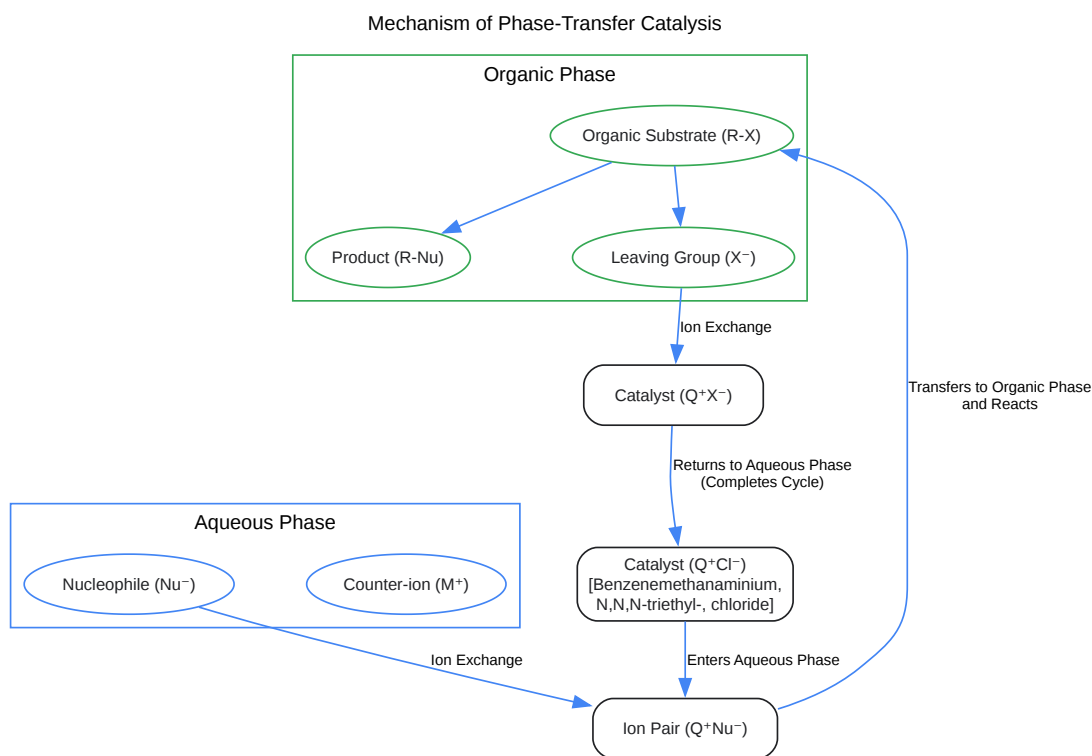
- **Preparation of Saturated Solution:** An excess amount of the compound is added to a known volume of deionized water in a conical flask.
- **Equilibration:** The flask is sealed and placed in a temperature-controlled bath (e.g., at 20 °C). The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed. To ensure all solid particles are removed, the aliquot may be centrifuged.
- **Quantification:** The concentration of the dissolved solid in the clear supernatant is determined. This can be done by evaporating a known volume of the solution to dryness and weighing the residue, or by a suitable analytical technique such as UV-Vis spectrophotometry if the compound has a chromophore.
- **Calculation:** The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

Key Mechanisms and Workflows

Phase-Transfer Catalysis Mechanism

Benzenemethanaminium, N,N,N-triethyl-, chloride's primary role is as a phase-transfer catalyst. The diagram below illustrates the general mechanism by which it facilitates a reaction

between a nucleophile in an aqueous phase and an organic substrate in an organic phase.



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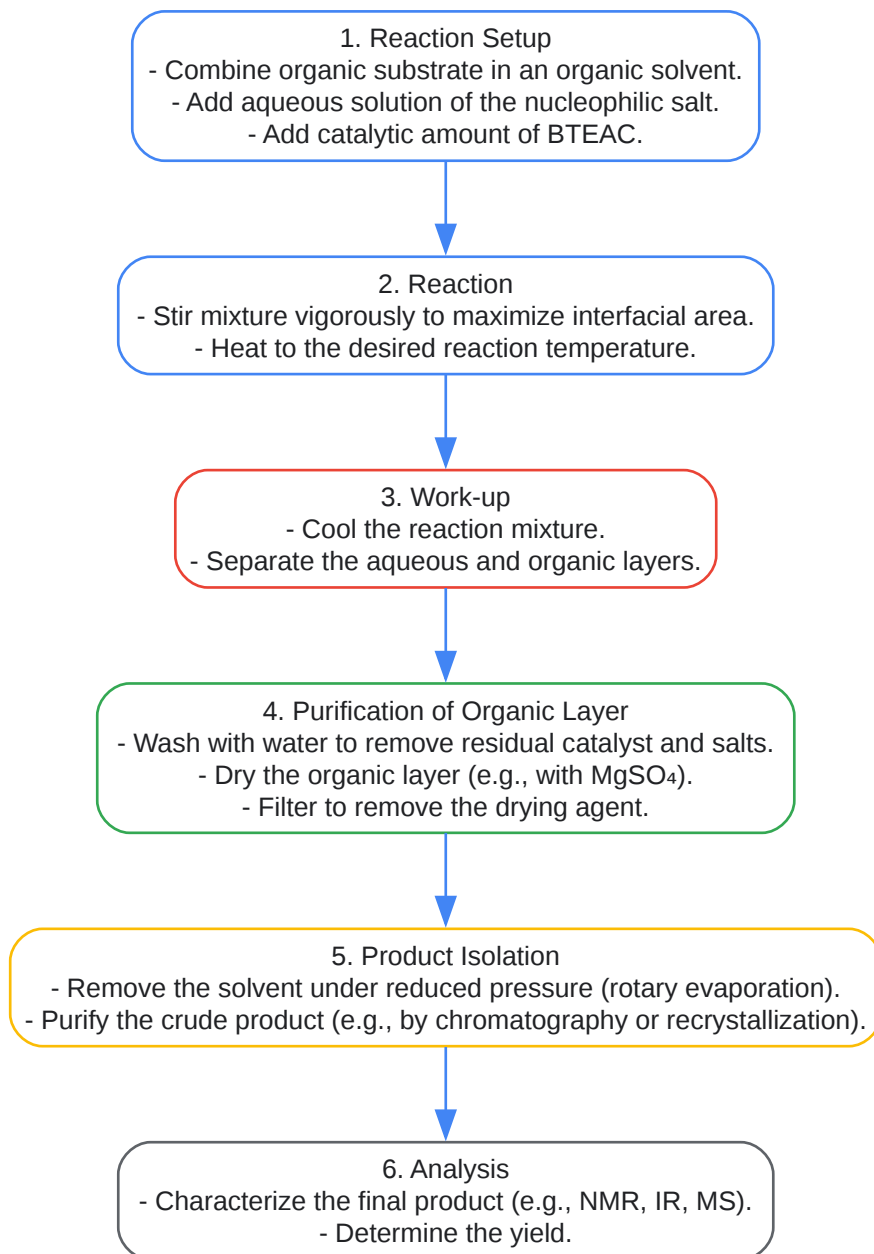
Caption: Catalytic cycle of **Benzenemethanaminium, N,N,N-triethyl-, chloride** in phase-transfer catalysis.

This diagram illustrates how the catalyst (Q^+Cl^-) exchanges its chloride anion for the nucleophile (Nu^-) in the aqueous phase to form a lipophilic ion pair (Q^+Nu^-). This ion pair is soluble in the organic phase, where the nucleophile reacts with the organic substrate ($R-X$) to form the product ($R-Nu$). The catalyst then exchanges the leaving group (X^-) and returns to the aqueous phase to begin the cycle anew.

Experimental Workflow for a Phase-Transfer Catalyzed Reaction

The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction using **Benzenemethanaminium, N,N,N-triethyl-**, chloride as a phase-transfer catalyst.

Experimental Workflow for Phase-Transfer Catalysis



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Caption: A generalized experimental workflow for a reaction utilizing phase-transfer catalysis.

This workflow highlights the key steps from setting up the biphasic reaction to the final analysis of the purified product. The vigorous stirring is crucial to create a large surface area between the two immiscible phases, which is essential for the catalyst to function effectively.

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